7-(Trifluoromethyl)-2H-chromen-2-one

CYP3A4 inhibition Mechanism-based inactivation Drug-drug interaction

Secure the definitive 7-(trifluoromethyl)-2H-chromen-2-one scaffold for CYP probe research. Unlike non-fluorinated analogs, this compound’s distinct -CF₃ group alters metabolic recognition, enabling isoform-specific activity profiling (e.g., CYP2B37, CYP2E1) and reproducible SAR interpretation. Procuring this scaffold is essential for accurate inhibition screening, structure-function studies, and linking preclinical species data to human metabolism. Avoid assay false negatives and ensure translational relevance with the authentic trifluoromethyl coumarin core.

Molecular Formula C10H5F3O2
Molecular Weight 214.14 g/mol
Cat. No. B13686958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-2H-chromen-2-one
Molecular FormulaC10H5F3O2
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)C(F)(F)F
InChIInChI=1S/C10H5F3O2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H
InChIKeyHQSQHCZPBHDELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)-2H-chromen-2-one: Core Properties and Procurement-Relevant Baseline


7-(Trifluoromethyl)-2H-chromen-2-one (C₁₀H₅F₃O₂, MW 214.14) is a fluorinated coumarin derivative belonging to the benzopyrone class of heterocyclic compounds . This compound serves as a foundational building block in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilic characteristics imparted by the trifluoromethyl (-CF₃) group, which modulate bioavailability and metabolic stability relative to non-fluorinated coumarin analogs [1]. Physicochemical characterization indicates a molecular weight of 194.18 g/mol and a melting point of 170.0 ± 2.0 °C [2].

Why Substituting 7-(Trifluoromethyl)-2H-chromen-2-one with Generic Coumarins Compromises Experimental Reproducibility


In-class substitution of 7-(trifluoromethyl)-2H-chromen-2-one with simpler 7-hydroxycoumarin or 7-alkoxycoumarin analogs is not scientifically equivalent. The trifluoromethyl substituent at the 4-position significantly alters electronic distribution, lipophilicity, and metabolic recognition by cytochrome P450 (CYP) enzymes [1]. For instance, the presence of the -CF₃ group changes the substrate specificity and catalytic efficiency of CYP2B isoforms, with some enzymes showing no activity toward non-fluorinated analogs while exhibiting high turnover with trifluoromethylated derivatives [2]. Furthermore, glucuronidation rates—a critical determinant of first-pass metabolic clearance—differ substantially between 7-hydroxycoumarin and its 4-trifluoromethyl counterpart in both intestinal and hepatic microsomes [3]. These divergent physicochemical and metabolic behaviors mean that procurement of the specific trifluoromethylated scaffold is essential for ensuring reproducible assay results, accurate structure-activity relationship (SAR) interpretation, and valid cross-study comparisons in drug metabolism and probe development workflows.

Quantitative Differentiation of 7-(Trifluoromethyl)-2H-chromen-2-one Against Key Comparators


8-Fold Higher Potency in Mechanism-Based CYP3A4 Inactivation vs. Non-Fluorinated Analog

The 4-trifluoromethylated derivative TFCPE (7-(4-trifluoromethyl)coumarin propargyl ether) exhibited an 8-fold lower half-maximal inactivation constant (K_I) compared to the non-fluorinated CPE (7-coumarin propargyl ether) in a reconstituted CYP3A4 system [1]. This indicates that the -CF₃ group substantially enhances the binding affinity required for mechanism-based inactivation of CYP3A4.

CYP3A4 inhibition Mechanism-based inactivation Drug-drug interaction Coumarin propargyl ether

CYP2B37 Catalytic Efficiency: 7-EFC as the Preferred Substrate Over 7-MFC

In a comparative analysis of mammalian CYP2B enzyme substrate specificity, CYP2B37 demonstrated the highest catalytic efficiency (k_cat/K_M) with 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC), followed by 7-methoxy-4-(trifluoromethyl)coumarin (7-MFC) [1]. Notably, the related CYP2B35 isoform showed no dealkylation activity with either 7-MFC or 7-EFC, highlighting the isoform-selective recognition of the trifluoromethylated coumarin scaffold [1].

CYP2B37 Catalytic efficiency Fluorogenic substrate Coumarin O-dealkylation

45-Fold Interspecies Difference in CYP2E1 Catalytic Efficiency Using 7-MFC as Substrate

The catalytic efficiency for O-demethylation of 7-methoxy-4-(trifluoromethyl)coumarin (7-MFC) by CYP2E1 was 45-fold higher in the human enzyme compared to the rat ortholog [1]. This substantial species difference underscores the necessity of using human-relevant CYP2E1 models when employing 7-MFC as a fluorogenic probe, and highlights the compound's utility in identifying interspecies metabolic variations.

CYP2E1 Interspecies variability Catalytic efficiency Drug metabolism Fluorogenic substrate

Tissue-Specific Glucuronidation Rates Differentiate 7-Hydroxy-4-trifluoromethylcoumarin from 7-Hydroxycoumarin

In beagle dog microsomes, the glucuronidation rates of 7-hydroxy-4-trifluoromethylcoumarin (compound 2) were 3- to 10-fold higher in liver than in small intestine microsomes, whereas the non-fluorinated 7-hydroxycoumarin (compound 1) exhibited 3- to 5-fold faster glucuronidation in colon than in small intestine [1]. Kinetic analysis with recombinant dog UGT1A10 revealed a K_m of 1.1 µM for compound 2, indicating high-affinity glucuronidation [1].

Glucuronidation First-pass metabolism UGT Pharmacokinetics Beagle dog model

Physicochemical Property Profile: Baseline Data for Formulation and Handling

The compound exhibits a melting point of 170.0 ± 2.0 °C and demonstrates solubility in hot water, ethanol, and ethyl acetate, while being poorly soluble in benzene and petroleum ether [1]. This solubility profile informs solvent selection for stock solution preparation and reaction condition optimization, differentiating it from more polar hydroxycoumarin analogs which exhibit different solvent compatibilities.

Melting point Solubility Physicochemical characterization Formulation

Optimal Scientific and Industrial Use Cases for 7-(Trifluoromethyl)-2H-chromen-2-one Based on Quantitative Evidence


CYP3A4 Mechanism-Based Inactivator Probe Development and DDI Screening

The 8-fold higher potency (K_I = 14 μM) of TFCPE relative to CPE in inactivating CYP3A4 [1] positions this trifluoromethylated coumarin scaffold as a preferred starting point for developing selective mechanism-based inactivators. Researchers investigating CYP3A4-mediated drug-drug interactions (DDI) or requiring irreversible CYP3A4 inhibition in cellular models should prioritize this compound over non-fluorinated analogs to achieve efficient target engagement at lower concentrations, thereby minimizing off-target effects and compound consumption in high-throughput screening formats.

CYP2B37-Selective Fluorogenic Substrate for High-Sensitivity Enzymatic Assays

Given that CYP2B37 exhibits maximal catalytic efficiency with 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) compared to 7-MFC, and that the related CYP2B35 isoform shows no activity toward these substrates [1], 7-EFC is the optimal fluorogenic probe for CYP2B37 activity measurements. Laboratories conducting CYP2B37 inhibition screening, isoform-specific activity profiling, or structure-function studies of CYP2B enzymes should procure 7-EFC to ensure assay sensitivity and isoform selectivity, avoiding false-negative results associated with non-fluorinated or methoxy-substituted alternatives.

Interspecies CYP2E1 Activity Comparison and Translational Metabolism Studies

The 45-fold higher catalytic efficiency of human CYP2E1 over rat CYP2E1 for 7-MFC O-demethylation [1] makes this substrate uniquely valuable for assessing interspecies metabolic differences. Preclinical drug development teams seeking to bridge rodent and human CYP2E1 metabolism data can employ 7-MFC to quantify species-specific clearance rates and identify potential human-specific metabolic liabilities. This application is critical for improving the translational predictability of animal-based ADME-Tox studies.

Preclinical Pharmacokinetic Profiling of Fluorinated Coumarin Derivatives

The distinct tissue-specific glucuronidation kinetics of 7-hydroxy-4-trifluoromethylcoumarin—with 3- to 10-fold higher rates in liver versus intestine and a high-affinity K_m of 1.1 µM for dog UGT1A10 [1]—inform the design of preclinical pharmacokinetic studies in beagle dog models. Researchers evaluating oral bioavailability or first-pass metabolism of trifluoromethylated coumarin-based drug candidates should reference these quantitative glucuronidation parameters to interpret plasma concentration-time profiles and predict human clearance via UGT-mediated pathways.

Quote Request

Request a Quote for 7-(Trifluoromethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.